Allyl (2-aminoethyl)carbamate hydrochloride Allyl (2-aminoethyl)carbamate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1049722-41-9
VCID: VC4328894
InChI: InChI=1S/C6H12N2O2.ClH/c1-2-5-10-6(9)8-4-3-7;/h2H,1,3-5,7H2,(H,8,9);1H
SMILES: C=CCOC(=O)NCCN.Cl
Molecular Formula: C9H18N2O2
Molecular Weight: 186.255

Allyl (2-aminoethyl)carbamate hydrochloride

CAS No.: 1049722-41-9

Cat. No.: VC4328894

Molecular Formula: C9H18N2O2

Molecular Weight: 186.255

* For research use only. Not for human or veterinary use.

Allyl (2-aminoethyl)carbamate hydrochloride - 1049722-41-9

Specification

CAS No. 1049722-41-9
Molecular Formula C9H18N2O2
Molecular Weight 186.255
IUPAC Name prop-2-enyl N-(2-aminoethyl)carbamate;hydrochloride
Standard InChI InChI=1S/C6H12N2O2.ClH/c1-2-5-10-6(9)8-4-3-7;/h2H,1,3-5,7H2,(H,8,9);1H
Standard InChI Key HSMIIEJPSZWRHP-UHFFFAOYSA-N
SMILES C=CCOC(=O)NCCN.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

Allyl (2-aminoethyl)carbamate hydrochloride is systematically named prop-2-enyl N-(2-aminoethyl)carbamate hydrochloride, reflecting its allyl ester and ethylenediamine-derived structure . Common synonyms include:

  • N-Alloc-1,2-diaminoethane hydrochloride

  • Allyl-N-(2-aminoethyl)carbamate hydrochloride

  • N-Alloc-ethylenediamine hydrochloride .

The "Alloc" designation refers to the allyloxycarbonyl (Alloc) protecting group, which is critical for its role in temporary amine protection during solid-phase peptide synthesis (SPPS) .

Molecular and Structural Data

The compound’s molecular formula is C₆H₁₃ClN₂O₂, with a molar mass of 180.63 g/mol . Key structural features include:

  • An allyl group (-CH₂CH=CH₂) attached to a carbamate linkage.

  • A 2-aminoethylamine (ethylenediamine) backbone protonated as a hydrochloride salt.

The 3D conformation, as modeled in PubChem, shows a planar carbamate group and a flexible ethylenediamine chain, facilitating interactions with nucleophiles or electrophiles in reaction environments .

PropertyValueSource
CAS No.1049722-41-9
Molecular FormulaC₆H₁₃ClN₂O₂
Molecular Weight180.63 g/mol
XLogP3-AA0.7 (predicted)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors3

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized through a two-step process:

  • Protection of Ethylenediamine: Ethylenediamine reacts with allyl chloroformate (Alloc-Cl) in anhydrous dichloromethane to form the intermediate allyl (2-aminoethyl)carbamate.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, enhancing stability and solubility .

This method ensures high purity (>95%), as verified by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) data from suppliers .

Scale-Up Considerations

Industrial production emphasizes:

  • Temperature Control: Reactions are conducted at 0–5°C to prevent side reactions.

  • Solvent Selection: Tetrahydrofuran (THF) or dimethylformamide (DMF) optimizes yield .

  • Purification: Recrystallization from ethanol/water mixtures removes unreacted starting materials .

Physicochemical Properties

Solubility and Stability

The compound is freely soluble in water (≥50 mg/mL at 25°C) and polar aprotic solvents (DMF, DMSO). Stability data indicate:

  • Short-Term Storage: 1 month at -20°C in anhydrous conditions.

  • Long-Term Storage: 6 months at -80°C .

Table 2: Stock Solution Preparation Guidelines

ConcentrationVolume per 1 mgVolume per 5 mgVolume per 10 mg
1 mM5.5362 mL27.6809 mL55.3618 mL
5 mM1.1072 mL5.5362 mL11.0724 mL
10 mM0.5536 mL2.7681 mL5.5362 mL
Data sourced from GlpBio .

Thermal and Spectroscopic Profiles

  • Boiling Point: 248.6°C (predicted) .

  • Flash Point: 104.1°C .

  • IR Spectroscopy: Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) .

Applications in Chemical Research

Cleavable Linker in Drug Conjugates

The Alloc group is selectively removed under mild conditions (e.g., palladium-catalyzed deprotection), making the compound ideal for:

  • Prodrug Activation: Linking cytotoxic agents to targeting moieties.

  • Polymer Chemistry: Reversible crosslinking in stimuli-responsive hydrogels .

Peptide Synthesis

In SPPS, the Alloc group protects primary amines during coupling reactions. Subsequent deprotection with Pd(PPh₃)₄ liberates the amine for further functionalization .

Recent Innovations

  • Targeted Cancer Therapies: Conjugation of doxorubicin to antibodies via Alloc linkers enhances tumor-specific drug release .

  • Biodegradable Materials: Crosslinked polymers using this linker degrade under physiological conditions, enabling controlled drug delivery .

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